2-(Difluorométhyl)phénol

Vue d'ensemble

Description

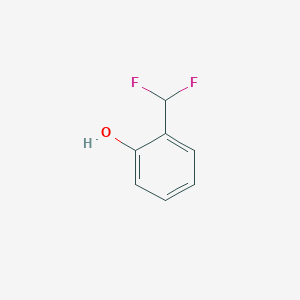

2-(Difluoromethyl)phenol is an organic compound characterized by the presence of a difluoromethyl group (-CF₂H) attached to a phenol ring

Applications De Recherche Scientifique

2-(Difluoromethyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.

Mécanisme D'action

Target of Action

It is known that fluorinated compounds, such as 2-(difluoromethyl)phenol, can enhance the binding ability of drug target proteins

Mode of Action

It is known that difluoromethylation processes can transfer cf2h to c(sp2) sites both in stoichiometric and catalytic mode This suggests that 2-(Difluoromethyl)phenol may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function

Biochemical Pathways

It is known that phenolic compounds, which include 2-(difluoromethyl)phenol, are biosynthesized via the shikimate pathway . This pathway is important for the biosynthesis of individual phenolic compounds. The downstream effects of this pathway and its alteration by 2-(Difluoromethyl)phenol require further investigation.

Pharmacokinetics

Fluorine substitution onto a therapeutic or diagnostic drug candidate can enhance several pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation

Result of Action

It is known that difluoromethylation can lead to the construction of c(sp3)–cf2h bonds

Action Environment

It is known that the environment can influence the metabolic pathways of secondary metabolites, including phenolic compounds

Analyse Biochimique

Biochemical Properties

2-(Difluoromethyl)phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in difluoromethylation processes, which involve the formation of X–CF₂H bonds where X can be carbon, oxygen, nitrogen, or sulfur . These interactions are essential for the compound’s function in biochemical pathways and its potential therapeutic applications.

Cellular Effects

2-(Difluoromethyl)phenol has notable effects on different cell types and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s antioxidant properties can help mitigate oxidative stress in cells, thereby protecting cellular components from damage . This protective effect is crucial in preventing diseases related to oxidative stress, such as cancer and cardiovascular diseases.

Molecular Mechanism

The molecular mechanism of 2-(Difluoromethyl)phenol involves its interaction with various biomolecules. The compound can bind to specific enzymes, leading to either inhibition or activation of these enzymes. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions at the molecular level are fundamental to understanding how 2-(Difluoromethyl)phenol exerts its effects in biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Difluoromethyl)phenol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Difluoromethyl)phenol remains stable under specific conditions, but its degradation products can also have biological activity . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of 2-(Difluoromethyl)phenol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are crucial for determining the safe and effective use of 2-(Difluoromethyl)phenol in therapeutic applications.

Metabolic Pathways

2-(Difluoromethyl)phenol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can undergo biotransformation in the liver, leading to the formation of metabolites that may have distinct biological activities . Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and its potential therapeutic effects.

Transport and Distribution

The transport and distribution of 2-(Difluoromethyl)phenol within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can influence its overall efficacy and safety. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

2-(Difluoromethyl)phenol’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biological activity. Understanding the subcellular localization of 2-(Difluoromethyl)phenol can provide insights into its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)phenol typically involves the introduction of the difluoromethyl group to a phenol precursor. One common method is the reaction of phenol with difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under specific conditions. The reaction often requires the presence of a base, such as sodium hydride or potassium carbonate, and is carried out in an aprotic solvent like dimethyl sulfoxide or acetonitrile .

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)phenol may involve large-scale difluoromethylation processes using metal-based catalysts to enhance the efficiency and yield of the reaction. These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in sufficient quantities for commercial applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Difluoromethyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The difluoromethyl group can be reduced under specific conditions to form the corresponding methyl derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(Difluoromethyl)phenol can yield difluoromethylquinone, while substitution reactions can produce various substituted phenols .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Trifluoromethyl)phenol: Contains a trifluoromethyl group (-CF₃) instead of a difluoromethyl group.

2-(Fluoromethyl)phenol: Contains a fluoromethyl group (-CH₂F) instead of a difluoromethyl group.

2-(Methyl)phenol: Contains a methyl group (-CH₃) instead of a difluoromethyl group.

Uniqueness

2-(Difluoromethyl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group is known for its ability to enhance metabolic stability and lipophilicity, making 2-(Difluoromethyl)phenol a valuable compound in pharmaceutical and industrial applications .

Activité Biologique

2-(Difluoromethyl)phenol, a fluorinated phenolic compound, has garnered significant interest in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

2-(Difluoromethyl)phenol is characterized by the presence of a difluoromethyl group (-CF₂H) attached to a phenolic structure. This modification enhances its chemical stability and alters its interaction with biological targets compared to non-fluorinated analogs.

The biological activity of 2-(difluoromethyl)phenol can be attributed to several mechanisms:

- Enzyme Interaction : The compound participates in difluoromethylation processes, forming stable X–CF₂H bonds with various biomolecules, including enzymes and proteins. This interaction can modulate enzyme activity, leading to either inhibition or activation .

- Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular metabolism. Its antioxidant properties help mitigate oxidative stress, protecting cellular components from damage.

- Pharmacokinetic Properties : The fluorine substitution improves the compound's metabolic stability and membrane permeability, enhancing its bioavailability for therapeutic applications.

Antioxidant Effects

Research indicates that 2-(difluoromethyl)phenol exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in various cell types, contributing to cellular protection mechanisms.

Cytotoxicity in Cancer Models

In vitro studies have demonstrated that 2-(difluoromethyl)phenol possesses cytotoxic effects against cancer cell lines. The compound's ability to inhibit glycolysis has been particularly noted in glioblastoma multiforme (GBM) models, where it shows potential as a therapeutic agent by targeting metabolic pathways critical for tumor survival .

Dosage-Dependent Effects

The biological effects of 2-(difluoromethyl)phenol are dose-dependent. Lower concentrations may provide protective effects against oxidative stress, while higher doses can lead to cytotoxicity and disruption of normal metabolic processes.

Case Studies

-

Fluorinated Derivatives in GBM Treatment :

A study synthesized novel halogenated derivatives of 2-deoxy-D-glucose (2-DG), which included modifications similar to those found in 2-(difluoromethyl)phenol. These derivatives showed enhanced inhibition of hexokinase activity in GBM cells, indicating a promising direction for cancer therapies targeting metabolic pathways . -

Metabolic Pathway Interaction :

Research has shown that 2-(difluoromethyl)phenol interacts with key metabolic enzymes, influencing pathways such as glycolysis and the citric acid cycle. Its metabolites may exhibit distinct biological activities that could be leveraged for therapeutic purposes .

Pharmacokinetics

The pharmacokinetic profile of 2-(difluoromethyl)phenol is influenced by its structural modifications:

- Absorption : Enhanced permeability due to fluorination allows for better absorption across biological membranes.

- Distribution : The lipophilicity of difluoromethylated compounds generally increases, affecting their distribution within the body.

- Metabolism : The compound undergoes biotransformation primarily in the liver, where it forms metabolites that may retain biological activity .

Propriétés

IUPAC Name |

2-(difluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLLINTVUSKCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10612759 | |

| Record name | 2-(Difluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271249-71-9 | |

| Record name | 2-(Difluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.